molecular formula C13H14N2O2 B14870010 1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14870010
M. Wt: 230.26 g/mol
InChI Key: JEEUFTGOAMONHC-UHFFFAOYSA-N
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Description

1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties

Chemical Reactions Analysis

1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazoles and related heterocyclic compounds .

Scientific Research Applications

1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by binding to viral enzymes or proteins. In antimicrobial applications, it disrupts bacterial cell wall synthesis or biofilm formation, leading to bacterial cell death .

Comparison with Similar Compounds

1-Ethyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-ethyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c1-3-15-12(13(16)17)8-11(14-15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17)

InChI Key

JEEUFTGOAMONHC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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